1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C27H28ClN5O and a molecular weight of 474.01 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research .
Scientific Research Applications
1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is primarily used in early discovery research. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for research purposes .
Mechanism of Action
Target of Action
Similar compounds have been shown to bind to mitochondrial voltage-dependent anion channels (vdac) and alter its gating . VDAC plays a crucial role in controlling the passage of metabolites and ions across the mitochondrial outer membrane, and it’s involved in apoptosis and cell survival.
Mode of Action
Compounds with similar structures have been shown to induce an oxidative, non-apoptotic cell death in several human tumors harboring activating mutations in the ras-raf-mek signaling . This suggests that the compound might interact with its targets in a way that alters cellular signaling pathways, leading to cell death.
Biochemical Pathways
Given its potential interaction with vdac and the ras-raf-mek signaling pathway, it can be inferred that it might affect cellular metabolism and signal transduction pathways related to cell survival and death .
Result of Action
Similar compounds have been shown to induce cell death in certain types of cancer cells . This suggests that the compound might have cytotoxic effects, particularly in cells with certain genetic mutations.
Chemical Reactions Analysis
1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile include:
Erastin: A piperazinyl-quinazolinone compound that induces ferroptotic cell death by binding to VDAC and altering its gating
2-[1-[4-[2-(4-Chlorophenoxy)acetyl]-1-piperazinyl]ethyl]-3-(2-ethoxyphenyl)-4(3H)-quinazolinone: Another compound with similar structural features and biological activity.
The uniqueness of this compound lies in its specific molecular structure, which may confer distinct biological activities and research applications.
Properties
IUPAC Name |
1-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O/c1-3-22-19(2)23(18-29)26-30-24-6-4-5-7-25(24)33(26)27(22)32-14-12-31(13-15-32)16-17-34-21-10-8-20(28)9-11-21/h4-11H,3,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPCZUDVWGEYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCOC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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